2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid is a complex organic compound with a molecular formula of C17H16N2O4S3 and a molecular weight of 408.52 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a butanoic acid side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring through cyclization reactions.
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolidine ring.
Substitution: The indole and thiazolidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .
Scientific Research Applications
2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the thiazolidine ring may participate in redox reactions. The compound’s overall activity is likely a result of these combined interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters
- 2-methoxy-benzoic acid (1-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- 2-hydroxy-benzoic acid (1-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
Uniqueness
What sets 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid apart from these similar compounds is its unique combination of an indole moiety, a thiazolidine ring, and a butanoic acid side chain. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research .
Properties
Molecular Formula |
C17H16N2O4S3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H16N2O4S3/c1-18-10-6-4-3-5-9(10)12(14(18)20)13-15(21)19(17(24)26-13)11(16(22)23)7-8-25-2/h3-6,11H,7-8H2,1-2H3,(H,22,23)/b13-12- |
InChI Key |
GFRYRBGVWXWDJG-SEYXRHQNSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(CCSC)C(=O)O)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O)C1=O |
Origin of Product |
United States |
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